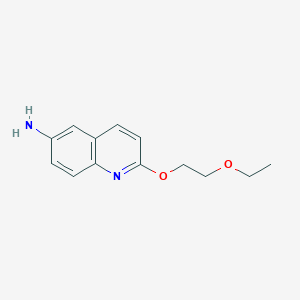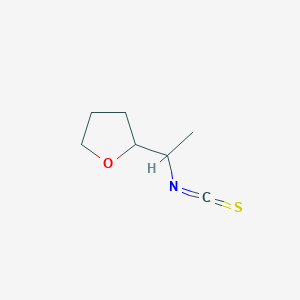
2-(1-Isothiocyanatoethyl)oxolane
Übersicht
Beschreibung
“2-(1-Isothiocyanatoethyl)oxolane” is a chemical compound with the molecular formula C7H11NOS . It has a molecular weight of 157.24 .
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 isothiocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Wissenschaftliche Forschungsanwendungen
Novel Cyclic Seleninate Esters
Research has highlighted the remarkable activity of cyclic seleninate esters, such as 1,2-Oxaselenolane Se-oxide, as efficient glutathione peroxidase mimetics. These compounds catalyze the reduction of hydroperoxides in the presence of thiol, showcasing their potential in mimicking enzymatic antioxidant defenses within biological systems (Back & Moussa, 2002).
Chemistry of 1,2-Dithiolane
The chemistry of 1,2-dithiolane and its derivatives, such as trimethylene disulfide, has been studied for its potential role in photosynthesis and energy conversion. These compounds demonstrate significant strain energy, which could be harnessed in the design of energy-efficient materials (Barltrop, Hayes, & Calvin, 1954).
Dynamic Smart Materials
The reversible polymerization mediated by dynamic covalent disulfide bonds in 1,2-dithiolanes underpins the development of dynamic, smart materials. These materials exhibit the ability to adapt, respond, repair, and recycle, highlighting the importance of such cyclic compounds in advancing materials science (Zhang, Qu, Feringa, & Tian, 2022).
Formation of Oxathiolane Derivatives
The synthesis of 1,3-oxathiolane-2-imine derivatives from the reaction of isocyanide and elemental sulfur with oxirane showcases a novel method for generating cyclic compounds with potential applications in pharmaceuticals and agrochemicals (Samzadeh‐Kermani & Zamenraz, 2017).
Catalytic Synthesis Techniques
Studies have also explored the catalytic synthesis of cyclic compounds, including oxathiolane and dithiolane derivatives, from carbonyl compounds. Such research indicates the efficiency and selectivity of catalysts like yttrium triflate in producing these compounds, which could be valuable in various synthetic applications (De, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-isothiocyanatoethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-6(8-5-10)7-3-2-4-9-7/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSLONXMXZZZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isothiocyanatoethyl)oxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



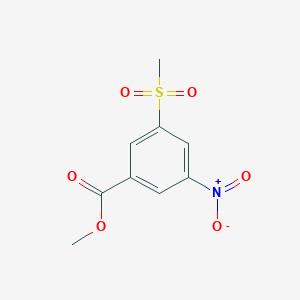
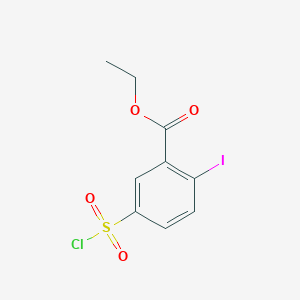
![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)
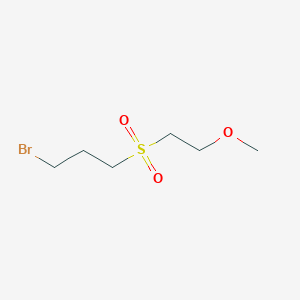
![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
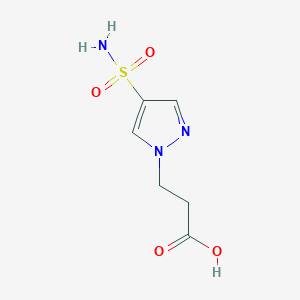
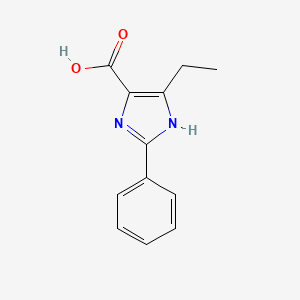
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)



